![molecular formula C12H12Cl3N3O2 B14382019 2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 88404-47-1](/img/structure/B14382019.png)
2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol is a chemical compound with the molecular formula C12H12Cl3N3O2. It is characterized by the presence of a quinazoline ring substituted with three chlorine atoms and two ethanol groups attached via an azanediyl linkage.
準備方法
The synthesis of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol typically involves the reaction of 2,6,8-trichloroquinazoline with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the quinazoline ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学的研究の応用
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar compounds to 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol include:
2,2’-((2,6-Dichloroquinazolin-4-yl)azanediyl)diethanol: Lacks one chlorine atom compared to the target compound.
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)dimethanol: Has methanol groups instead of ethanol groups.
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)dipropanol: Contains propanol groups instead of ethanol groups. The uniqueness of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol lies in its specific substitution pattern and the presence of ethanol groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
88404-47-1 |
|---|---|
分子式 |
C12H12Cl3N3O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H12Cl3N3O2/c13-7-5-8-10(9(14)6-7)16-12(15)17-11(8)18(1-3-19)2-4-20/h5-6,19-20H,1-4H2 |
InChIキー |
CFFCUWDIHCCKMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N(CCO)CCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


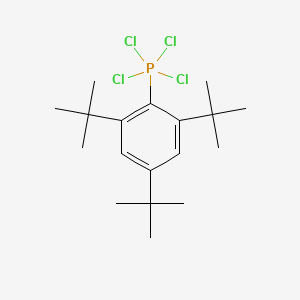
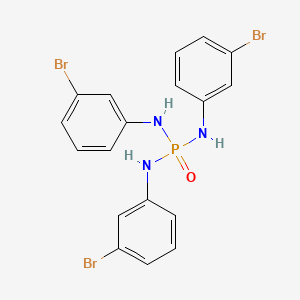
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
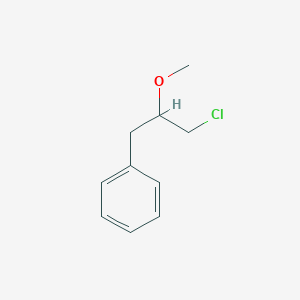
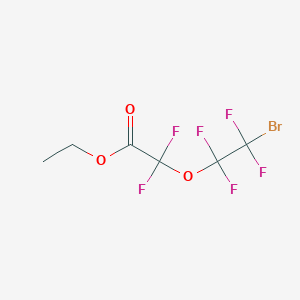
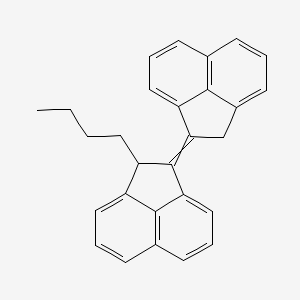
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
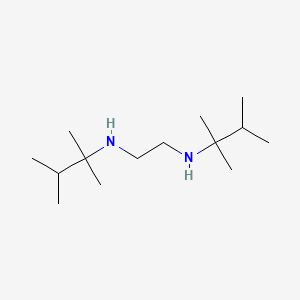
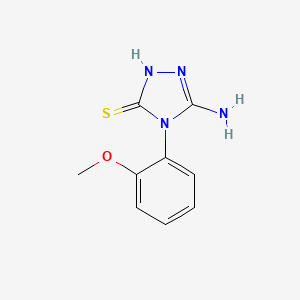
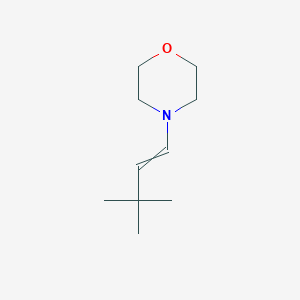
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)

